2-Methyl-5-(p-tolyldiazenyl)aniline
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Overview
Preparation Methods
2-Methyl-5-(p-tolyldiazenyl)aniline can be synthesized through various synthetic routes. One common method involves the diazotization of p-toluidine followed by coupling with o-toluidine under acidic conditions . The reaction typically requires a temperature range of 0-5°C to ensure the stability of the diazonium salt formed during the process . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to maximize yield and purity .
Chemical Reactions Analysis
2-Methyl-5-(p-tolyldiazenyl)aniline undergoes various chemical reactions, including:
Scientific Research Applications
2-Methyl-5-(p-tolyldiazenyl)aniline has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of 2-Methyl-5-(p-tolyldiazenyl)aniline involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes, affecting various biochemical processes . The exact molecular targets and pathways involved may vary depending on the specific application and context of use .
Comparison with Similar Compounds
2-Methyl-5-(p-tolyldiazenyl)aniline can be compared with other similar compounds, such as:
2-Methyl-4-(p-tolyldiazenyl)aniline: This compound has a similar structure but differs in the position of the methyl group on the aromatic ring.
2-Methyl-5-(m-tolyldiazenyl)aniline: This compound has a similar structure but differs in the position of the diazenyl group on the aromatic ring.
The uniqueness of this compound lies in its specific structural configuration, which influences its reactivity and applications in various fields .
Properties
IUPAC Name |
2-methyl-5-[(4-methylphenyl)diazenyl]aniline |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15N3/c1-10-3-6-12(7-4-10)16-17-13-8-5-11(2)14(15)9-13/h3-9H,15H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FYVSWXFFTWIQCF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)N=NC2=CC(=C(C=C2)C)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15N3 |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
225.29 g/mol |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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